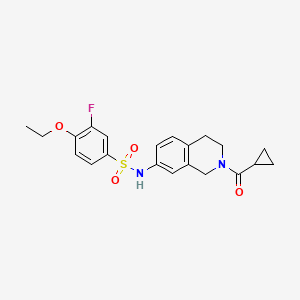
(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is an organic compound that features a furan ring and a dihydroisoquinoline moiety connected by a propenone linker
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan-2-carbaldehyde and 6-methoxy-3,4-dihydroisoquinoline.
Condensation Reaction: The key step involves a condensation reaction between furan-2-carbaldehyde and 6-methoxy-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like ethanol.
Reaction Conditions: The reaction mixture is usually heated under reflux for several hours to ensure complete reaction, followed by purification using column chromatography.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the propenone linker, converting the double bond into a single bond and forming the corresponding saturated ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated ketone derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Biological Activity: Compounds with similar structures have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore these activities for (E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one.
Medicine
Drug Development: The compound’s structure suggests it could be a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Industry
Material Science:
作用機序
The exact mechanism of action for (E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is not well-defined. similar compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. The furan ring and dihydroisoquinoline moiety may play crucial roles in binding to these targets, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
(E)-3-(furan-2-yl)-1-(isoquinolin-2-yl)prop-2-en-1-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(E)-3-(thiophen-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of both a furan ring and a methoxy-substituted dihydroisoquinoline moiety makes (E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one unique. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-5-4-14-12-18(9-8-13(14)11-16)17(19)7-6-15-3-2-10-21-15/h2-7,10-11H,8-9,12H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSAWWZURRADH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C=CC3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CN(CC2)C(=O)/C=C/C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2570683.png)
![2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2570684.png)
![3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2570685.png)
![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2570686.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2570687.png)
![6-{[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2570692.png)
![2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2570693.png)
![3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2570694.png)
![4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid](/img/structure/B2570696.png)
![1-Chloro-7-iodopyrrolo[1,2-a]pyrazine](/img/structure/B2570699.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)


